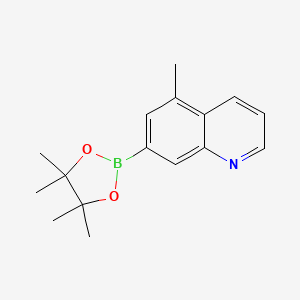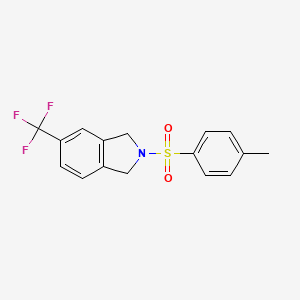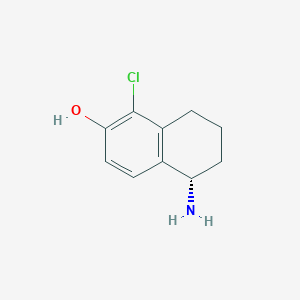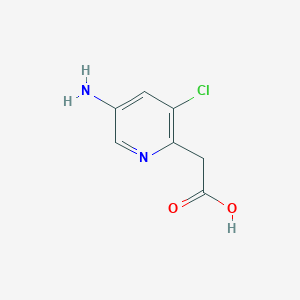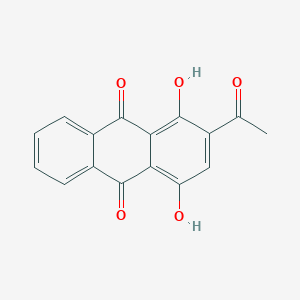
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both acetyl and dihydroxy groups attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione typically involves the acetylation of 1,4-dihydroxyanthracene-9,10-dione. This can be achieved through a Friedel-Crafts acylation reaction, where 1,4-dihydroxyanthracene-9,10-dione is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,4-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage or death. Additionally, its ability to form complexes with metal ions may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthracene-9,10-dione: A closely related compound with similar chemical properties but lacking the acetyl group.
2-Ethylanthraquinone: Another derivative of anthraquinone with an ethyl group instead of an acetyl group.
1,2-Dihydroxyanthracene-9,10-dione: An isomer with hydroxyl groups at different positions.
Uniqueness
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and dihydroxy groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
111649-79-7 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-acetyl-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O5/c1-7(17)10-6-11(18)12-13(16(10)21)15(20)9-5-3-2-4-8(9)14(12)19/h2-6,18,21H,1H3 |
InChI Key |
ISMYHHALHAHTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
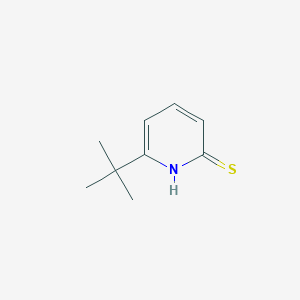
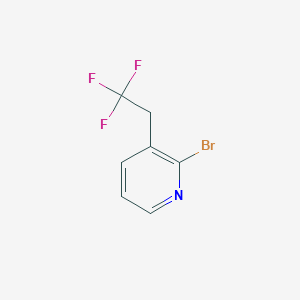
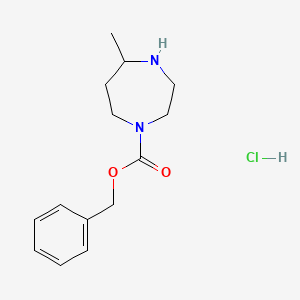
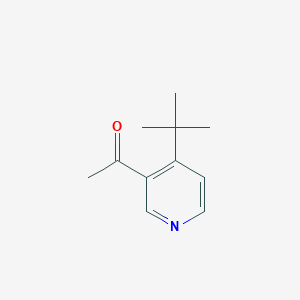
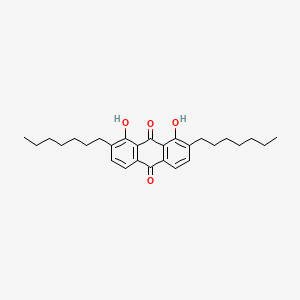
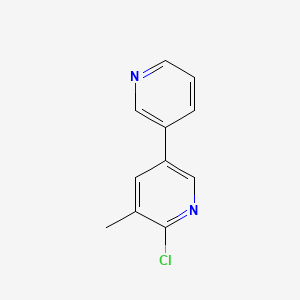
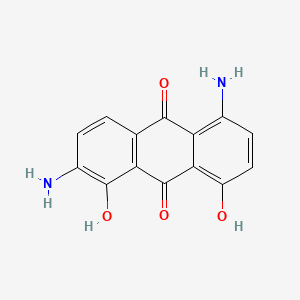
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
